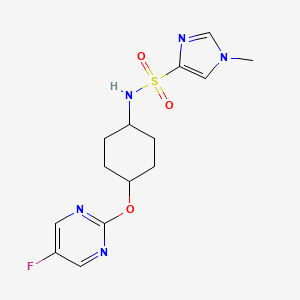

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-1-methyl-1H-imidazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-1-methyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H18FN5O3S and its molecular weight is 355.39. The purity is usually 95%.

BenchChem offers high-quality N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-1-methyl-1H-imidazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-1-methyl-1H-imidazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Fluorine Heterocyclic Systems

Some new bioactive fluorine heterocyclic systems containing sulfur and nitrogen in five-membered rings have been derived from the interaction of sulfa drugs with fluorine aromatic aldehyde or hexafluoroacetic anhydride followed by heterocyclization reactions. These compounds, including derivatives similar to N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-1-methyl-1H-imidazole-4-sulfonamide, could be used as photochemical probe agents for the inhibition of vitiligo diseases, in comparison with Nystatin and Nalidixic acid (Abdel-Rahman, Makki, & Bawazir, 2010).

Nucleophilic Addition and Cyclization Reactions

The reaction of 2-aminopyrimidines with N-(2,2-dichloro-2-phenylethylidene)arenesulfonamides, which might involve structures similar to the compound , results in nucleophilic addition to the azomethine group, followed by cyclization to give imidazo[1,2-a]pyrimidin-3-ylsulfonamides. These compounds can be synthesized through a one-pot two-stage method without the isolation of intermediates (Rozentsveig et al., 2014).

Synthesis and Biological Activity in Antiulcer Agents

New imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antisecretory and cytoprotective antiulcer agents. The synthesis begins with cyclization of aminopyridines and chloro ketones to give imidazo[1,2-a]pyridines. These compounds have been evaluated for their cytoprotective properties in models of ethanol and hydrochloric acid-induced ulcers (Starrett et al., 1989).

Antibacterial Activity of Heterocyclic Compounds with Sulfonamido Moiety

The synthesis of new heterocyclic compounds containing a sulfonamido moiety, suitable for use as antibacterial agents, has been explored. These compounds show significant antibacterial activity, which may be relevant to the application of the compound (Azab, Youssef, & El‐Bordany, 2013).

Mechanism of Action

Target of Action

It’s known that fluoropyrimidines, a class of compounds to which this molecule belongs, often target enzymes involved in dna synthesis, such asthymidylate synthase .

Mode of Action

Based on its structural similarity to other fluoropyrimidines, it’s likely that it interferes with the synthesis ofpyrimidine , a key component of DNA . This interference could occur through the inhibition of enzymes like dihydroorotate dehydrogenase (DHODH) , which is involved in pyrimidine production.

Biochemical Pathways

The compound’s action on pyrimidine synthesis disrupts the normal biochemical pathways of DNA replication and repair. By inhibiting the production of pyrimidine, the compound prevents the synthesis of new DNA strands, thereby halting cell division and proliferation .

Pharmacokinetics

Fluoropyrimidines in general have been noted for their erratic absorption and nonlinear pharmacokinetics when administered orally . The primary route of administration of fluoropyrimidines has been intravenous due to problems with oral dosing . The variability in plasma levels results primarily from extensive first pass metabolism of the drug in the gut wall and the liver coupled with variable and schedule-dependent clearance .

Result of Action

The inhibition of pyrimidine synthesis results in a lack of necessary components for DNA replication. This leads to a halt in cell division and proliferation, which can be particularly effective against rapidly dividing cells, such as cancer cells .

properties

IUPAC Name |

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-1-methylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FN5O3S/c1-20-8-13(18-9-20)24(21,22)19-11-2-4-12(5-3-11)23-14-16-6-10(15)7-17-14/h6-9,11-12,19H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDKBFZIJJHGPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-1-methyl-1H-imidazole-4-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(dimethylsulfamoyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2989515.png)

![4-Imino-3,6-diphenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione](/img/structure/B2989522.png)

![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2989525.png)

![3-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2989528.png)

![N-(2-chlorobenzyl)-3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2989532.png)

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B2989534.png)

![N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2989535.png)